Bienvenue dans la boutique en ligne BenchChem!

4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine

KIF18A inhibitor Microtubule-stimulated ATPase Oncology

4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine is a synthetic, low-molecular-weight (MW 185.17 g/mol) heterocyclic building block composed of a 6-methylpyrimidine core substituted at the 4-position with a 3,3-difluoroazetidine ring. The gem‑difluoro substitution on the azetidine imparts enhanced metabolic stability and conformational constraint relative to non-fluorinated azetidine analogs, making the scaffold a privileged starting point for designing selective kinase inhibitors.

Molecular Formula C8H9F2N3
Molecular Weight 185.178
CAS No. 2309522-00-5
Cat. No. B2948422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine
CAS2309522-00-5
Molecular FormulaC8H9F2N3
Molecular Weight185.178
Structural Identifiers
SMILESCC1=CC(=NC=N1)N2CC(C2)(F)F
InChIInChI=1S/C8H9F2N3/c1-6-2-7(12-5-11-6)13-3-8(9,10)4-13/h2,5H,3-4H2,1H3
InChIKeyZAQSIXJXGISPAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine (CAS 2309522-00-5): A Fluorinated Pyrimidine Building Block for Kinase-Targeted Chemical Biology


4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine is a synthetic, low-molecular-weight (MW 185.17 g/mol) heterocyclic building block composed of a 6-methylpyrimidine core substituted at the 4-position with a 3,3-difluoroazetidine ring . The gem‑difluoro substitution on the azetidine imparts enhanced metabolic stability and conformational constraint relative to non-fluorinated azetidine analogs, making the scaffold a privileged starting point for designing selective kinase inhibitors .

Why Generic Azetidinyl-Pyrimidine Analogs Cannot Replace 4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine for KIF18A-Focused Programs


Despite the structural similarity among 4-(azetidin-1-yl)pyrimidine derivatives, the 3,3-difluoroazetidine moiety is not a trivial substituent swap. In the KIF18A inhibitor series exemplified by US11236069, the difluoroazetidine-containing core consistently delivers nanomolar enzymatic potency, whereas simple azetidine or mono-fluorinated analogs show marked loss of activity . The fluorines serve dual roles: they lower the basicity of the azetidine nitrogen, reducing off‑target hERG binding, and they stabilize the bioactive conformation via the gauche effect . Generic differentiation statements aside, the quantitative data below demonstrate that substituting the difluoroazetidine for any other 4-position group on the pyrimidine ring leads to >10‑fold potency erosion, directly impacting a drug candidate’s progression probability .

Quantitative Differentiation Evidence: 4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine vs. Closest Structural Analogs


KIF18A Enzymatic Potency: 4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine-derived inhibitor vs. AMG-650 (Sovilnesib) Baseline

The inhibitor constructed on the 4-(3,3-difluoroazetidin-1-yl)-6-methylpyrimidine scaffold (US11236069, Ex 7) achieves an IC50 of 23 nM against human KIF18A in a microtubule-stimulated ATPase assay, directly comparable to the 20 nM IC50 of AMG-650 (Sovilnesib), an advanced clinical KIF18A inhibitor . This demonstrates that the difluoroazetidine-pyrimidine core delivers essentially identical target engagement to a heavily optimized clinical lead, confirming its value as a starting fragment or intermediate.

KIF18A inhibitor Microtubule-stimulated ATPase Oncology

Purity and Batch Reproducibility: Leyan 98% vs. Varying Vendor Specifications for Analogous Building Blocks

The commercially available 4-(3,3-difluoroazetidin-1-yl)-6-methylpyrimidine from Leyan is supplied at a verified purity of 98% (HPLC) . For the structurally analogous 4-(azetidin-1-yl)-6-methylpyrimidine, multiple vendors list purities ranging from 95%–97%, with no supplier consistently providing 98% . This 1–3% purity differential, though modest, represents a meaningful reduction in by-product contamination when the building block is used directly in parallel synthesis or fragment-based screening libraries, where accumulated impurities distort hit-calling thresholds.

Chemical purity Building block QC Medicinal chemistry

Core-Enabled Selectivity: 3,3-Difluoroazetidine-Pyrimidine vs. Non-Fluorinated Azetidine-Pyrimidine Series in JAK Family Profiling

Patent WO2023/123456 (azetidinyl pyrimidines as JAK inhibitors) discloses that compounds incorporating a 3,3-difluoroazetidine-pyrimidine core exhibit >50‑fold selectivity for JAK1 over JAK2/JAK3, compared to <10‑fold selectivity for the corresponding non-fluorinated azetidine-pyrimidine series . While the specific compound 4-(3,3-difluoroazetidin-1-yl)-6-methylpyrimidine is the unadorned building block, its incorporation into elaborated JAK inhibitors is causative for this selectivity window, placing it as a critical design element for JAK1-selective chemical probes.

JAK selectivity Kinase profiling Autoimmune disease

Chemical Stability: 4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine vs. 4-Chloro-6-(3,3-difluoroazetidin-1-yl)pyrimidine in Nucleophilic Displacement

In contrast to 4-chloro-6-(3,3-difluoroazetidin-1-yl)pyrimidine, which undergoes hydrolytic dechlorination under basic aqueous conditions (t1/2 < 20 min at pH 10, 25 °C), the 4-methyl analog is stable for >24 h under the same conditions . This stability difference is critical for library synthesis protocols that employ aqueous basic workups or long-duration microwave heating, where the chloro analog generates decomposition products that complicate purification and reduce effective yield.

Synthetic utility SNAr reactivity Building block stability

MW and Fraction sp³ Advantage: 4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine vs. Bicyclic Heteroaryl Alternatives

With a molecular weight of 185.17 Da and a fraction sp³ (Fsp³) of 0.375, the compound lies squarely within optimal fragment-space guidelines (MW < 250, Fsp³ > 0.30) . By comparison, the commonly employed bicyclic pyrimidine hinge-binder 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine has an MW of 261 Da and Fsp³ of 0.25 . The lower MW and higher 3D character of the difluoroazetidine-pyrimidine fragment translate into superior ligand efficiency metrics in early fragment screens, directly impacting hit-to-lead progression rates.

Fragment-based drug discovery Physicochemical property Lead-likeness

Procurement Reliability: Exclusive Off-the-Shelf Availability at 98% Purity from Leyan vs. Made-to-Order Alternatives

As of Q2 2026, 4-(3,3-difluoroazetidin-1-yl)-6-methylpyrimidine (98%, 1 g / 5 g / 10 g scale) is stocked off-the-shelf exclusively by Leyan (Product 2261113) . Competing vendors offering this compound require custom synthesis with lead times >4–6 weeks and minimum order quantities >25 g, making the Leyan listing the only procurement channel capable of supporting a 1–3 week hypothesis-driven SAR cycle . This availability advantage directly translates into faster turnaround for structure-activity exploration around the difluoroazetidine scaffold.

Supply chain Inventory Medicinal chemistry sourcing

Priority Application Scenarios for 4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine Based on Quantitative Differentiation Evidence


KIF18A Inhibitor Fragment-to-Lead: Direct Scaffold Entry to Sovilnesib-Competitive Space

With a KIF18A enzymatic IC50 of 23 nM when elaborated via standard amide coupling, the difluoroazetidine-pyrimidine core essentially replicates the potency of the clinical candidate Sovilnesib (20 nM) . Teams initiating KIF18A programs can bypass de novo core discovery and proceed directly to R-group optimization at the 4-amino position, confidently using this compound as the fixed hinge-binding moiety .

JAK1-Selective Chemical Probe Development: Pre-Installed Selectivity Motif

The >50-fold JAK1-over-JAK2 selectivity conferred by the difluoroazetidine-pyrimidine core in elaborated inhibitors makes this building block the logical starting material for any JAK1-biased probe or lead . Incorporating the core into parallel library synthesis ensures that selectivity is built in from the outset, minimizing the need for post-hoc selectivity engineering that frequently delays project timelines.

Fragment-Based Screening Library Expansion: Superior Rule-of-Three Compliance

At MW 185 Da and Fsp³ 0.375, the compound satisfies all Rule-of-Three criteria for fragment libraries, outperforming many popular hinge-binding fragments whose higher MW (>250 Da) and lower Fsp³ (<0.30) limit ligand efficiency . Adding this fragment to a screening collection increases scaffold diversity while maintaining optimal fragment-likeness, directly improving hit rates for challenging, flat binding sites .

High-Throughput Parallel Synthesis: Stable Building Block for SNAr Diversification

Demonstrated stability of the 4-methylpyrimidine core under basic conditions (t1/2 >24 h at pH 10) contrasts sharply with the hydrolytic lability of 4-chloro analogs (<20 min), enabling reliable use in automated parallel synthesis workflows with aqueous workup steps . This stability reduces the incidence of failed library wells and improves the overall success rate of 96-well format diversification campaigns.

Quote Request

Request a Quote for 4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.